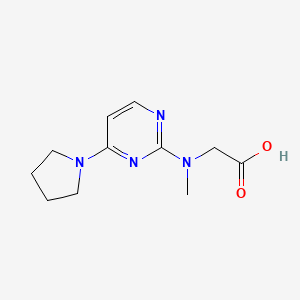
1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)-
Descripción general
Descripción
“1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)-” is a chemical compound with the molecular formula C10H7ClN2O. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating, has been reported . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Molecular Structure Analysis
The molecular structure of “1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)-” can be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D, and 2D NMR analysis .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can yield pyrazoles . Another reaction involves the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)-” can be determined using various techniques. . Its IR spectrum can provide information about the functional groups present in the molecule .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Crystal Structures : Pyrazole compounds, including derivatives of 1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)-, have been synthesized using condensation methods with hydrazine hydrate in various acids. The structures of these compounds have been elucidated through X-ray single crystal structure determination, highlighting specific dihedral angles and molecular conformations (Loh et al., 2013).
Novel Derivatives and Chemical Characterization : Research has focused on synthesizing novel carboxaldehyde hydrazone derivatives containing both thiazole and pyrazole rings. These derivatives, characterized through NMR, IR, and elemental analysis, demonstrate the versatility of pyrazole compounds in chemical synthesis (Xie Zheng-feng, 2011).
Regiospecific Synthesis and Molecular Structure : The regiospecific synthesis of pyrazole derivatives, such as 1H-pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)-, has been achieved, and their molecular structures have been confirmed through spectroscopic techniques and X-ray analysis. This research underscores the importance of regiochemistry in the synthesis of complex organic compounds (Kumarasinghe et al., 2009).
Synthetic Capability and Pharmacological Potential : Studies have shown the potential of 1H-pyrazole derivatives as precursors for synthesizing a range of heterocycles. This work emphasizes the significance of pyrazole derivatives in synthetic organic chemistry and their potential applications in pharmacology (Abeed et al., 2019).
Antimicrobial and Anticancer Applications : Certain pyrazole derivatives have shown promising results in in vitro studies for their antimicrobial and anticancer properties. This research indicates the potential therapeutic applications of these compounds in treating various diseases (Hafez et al., 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various changes in cellular function.
Biochemical Pathways
It’s known that indole derivatives can affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
It’s worth noting that the different substitutions on the lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .
Result of Action
Indole derivatives have been reported to show inhibitory activity against various viruses and anti-inflammatory activities , suggesting that they may have a range of effects at the molecular and cellular level.
Action Environment
It’s known that certain compounds, such as pyraclostrobin, which shares a similar structure, are used in agriculture and their efficacy can be influenced by environmental conditions .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-1-3-9(4-2-8)13-10(7-14)5-6-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUBVIIYJHNKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


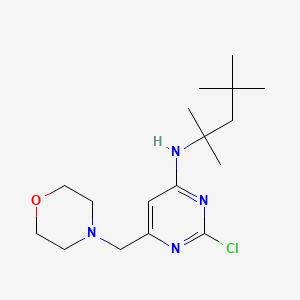


![1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1434728.png)

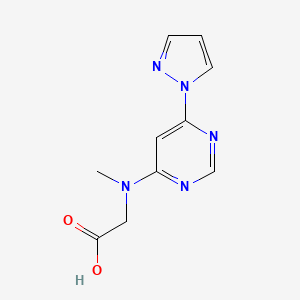
![[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1434731.png)

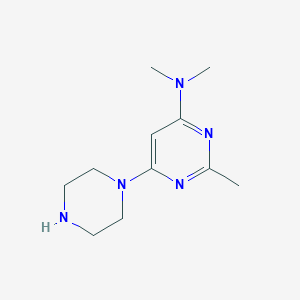

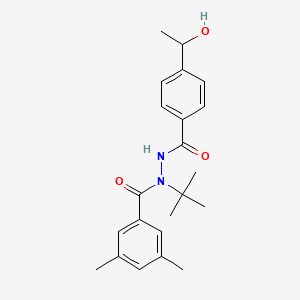
![8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene](/img/structure/B1434743.png)

